rel-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one dihydrochloride
Description
rel-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one dihydrochloride is a bicyclic pyrrolidine derivative with a fused hexahydropyrrolo[3,4-b]pyrrole core. The compound features a ketone group at the 2-position and exists as a dihydrochloride salt, enhancing its solubility and stability for pharmaceutical applications. Its stereochemistry (relative configuration 3aS,6aS) is critical for its biological activity, as minor stereochemical variations can significantly alter receptor binding or metabolic properties .
The synthesis of this compound typically involves hydrogenation reactions and coupling steps using reagents such as N,N′-carbonyldiimidazole (CDI) or N,N′-tetramethyluronium hexafluorophosphate (HATU) to form the bicyclic scaffold. Characterization via mass spectrometry (MS) and ¹H NMR confirms structural integrity, with key peaks corresponding to the fused pyrrolidine rings and the carbonyl group .
Properties
IUPAC Name |
(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-2-one;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.2ClH/c9-6-1-4-2-7-3-5(4)8-6;;/h4-5,7H,1-3H2,(H,8,9);2*1H/t4-,5+;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROICGFRNLABFP-YAQRUTEZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC2NC1=O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CNC[C@H]2NC1=O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of (3R,4R)-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate
The synthesis begins with (3R,4R)-tert-butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate (21 ), a chiral diol precursor. Mesylation of the hydroxyl groups using methanesulfonyl chloride (21.1 g, 185 mmol) in dichloromethane with N,N-diisopropylethamine (47.7 g, 369 mmol) yields the dimesylate 22 (94% yield).
Key Reaction Conditions
-
Solvent: Dichloromethane
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Temperature: 0°C → room temperature
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Work-up: Sequential washing with sodium bicarbonate and brine
| Parameter | Value |
|---|---|
| Yield | 94% |
| MS (ESI) | 332.4 [M–isobutene + H]+ |
Cyclization via Nucleophilic Substitution
Treatment of dimesylate 22 (13.42 g, 34.6 mmol) with benzylamine (11.1 g, 104 mmol) in acetonitrile at 95°C for 24 h facilitates double displacement, forming the Boc-protected bicyclic amine 23 (53% yield). Hydrogenolysis of the benzyl group using Pd/C under H₂ atmosphere yields the free base 24 (100% yield).
Analytical Data for Intermediate 24
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1H NMR (CDCl₃) : δ 3.5–3.7 (m, 2H), 2.9–3.1 (m, 4H), 2.63 (dt, J = 4.0, 9.9 Hz, 2H), 1.46 (s, 9H)
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MS (ESI) : 213.5 [M + H]+
Salt Formation and Final Product Isolation
Hydrochlorination of the Free Base
The free base 24 is dissolved in methanol, and HCl gas is bubbled through the solution until pH < 2. Precipitation with diethyl ether yields the dihydrochloride salt.
| Parameter | Value |
|---|---|
| Purity | 95% |
| Salt Form | 2HCl |
| Storage | Room temperature |
Optimization of Crystallization
Recrystallization from ethanol/water (9:1) enhances purity (>99% by HPLC). The dihydrochloride form exhibits improved stability compared to the mono-hydrochloride variant.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Industrial-Scale Considerations
Chemical Reactions Analysis
rel-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and temperature control. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Pharmaceutical Applications
The compound is under investigation for its potential therapeutic properties. Although comprehensive studies are ongoing, the following areas have been identified:
- Neuropharmacology : Due to its structural similarity to other biologically active compounds, rel-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one dihydrochloride may exhibit neuroprotective effects. Research is focusing on its interaction with neurotransmitter systems.
- Anticancer Research : Initial studies suggest that compounds with similar structural features have shown activity against various cancer cell lines. The unique stereochemistry of this compound could enhance its efficacy in targeting specific cancer types.
- Antimicrobial Properties : Some derivatives of pyrrolidine compounds have demonstrated antimicrobial activity. The potential for this compound to act against bacterial and fungal pathogens is currently being explored.
Material Science Applications
The unique chemical properties of this compound also open avenues in material science:
- Polymer Chemistry : The compound can serve as a building block for synthesizing new polymers with enhanced mechanical and thermal properties. Its ability to form stable complexes may be exploited in creating advanced materials.
- Nanotechnology : Its chemical structure allows for potential applications in drug delivery systems where controlled release mechanisms are essential. The compound's solubility profile may facilitate its use in nanocarriers for targeted therapy.
Mechanism of Action
The mechanism of action of rel-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Research Implications
The this compound scaffold offers a balance of synthetic feasibility, solubility, and metabolic stability, making it a versatile lead for CNS or anti-inflammatory drugs. Future studies should explore hybrid derivatives combining its bicyclic core with benzotriazole or pyrimidinone moieties to optimize target affinity .
Biological Activity
rel-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one dihydrochloride is a bicyclic organic compound notable for its unique fused pyrrolo-pyrrolidine ring system. Its chemical formula is C6H10N2O·2HCl, and it possesses a molecular weight of approximately 188.06 g/mol. The stereochemistry at the 3a and 6a positions is critical for its biological activities and potential therapeutic applications.
The dihydrochloride form enhances solubility in aqueous environments, which may improve bioavailability in biological systems. The compound's structure allows for interactions with various biological targets, although specific mechanisms of action remain largely undefined due to limited research data.
Biological Activity Overview
Current literature suggests that this compound is under investigation for its potential therapeutic properties. However, comprehensive studies detailing its biological activity are sparse.
Potential Therapeutic Applications
- Pharmaceutical Research : The compound is being explored for various applications in drug development due to its unique structure.
- Cytotoxicity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting potential anti-cancer properties.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals variations in biological activity. The following table summarizes key characteristics:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| rel-(3aR,6aR)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one | C6H10N2O | Different stereochemistry leading to distinct properties |
| rel-(3aR,6aR)-Hexahydro-2H-furo[3,2-b]pyrrole hydrochloride | C6H10N2O·HCl | Variation in ring structure |
| rel-4-Methyl-N-(((3aS,6aR)-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl)benzenesulfonamide | C16H22N4O3S | Contains additional functional groups influencing activity |
Case Studies
Recent research has highlighted the importance of hybrid drugs combining multiple pharmacophores to enhance therapeutic efficacy. For instance:
Q & A
Q. What are the recommended synthetic routes for rel-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one dihydrochloride?
- Methodological Answer : The synthesis typically involves cyclization and functionalization of pyrrolidine precursors. Key steps include:
- Cyclization : Use lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to reduce intermediates like oxazole derivatives .
- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Pd(OAc)₂) with aryl halides to introduce substituents, as demonstrated in analogous pyrrolo-pyrrole syntheses .
- Purification : Recrystallization from methanol or ethanol ensures high purity, monitored via HPLC or TLC .
Q. How should researchers characterize the compound’s structural integrity?
- Methodological Answer :
- Stereochemical Confirmation : X-ray crystallography is preferred for absolute configuration determination. Chiral HPLC can resolve enantiomeric impurities .
- Spectroscopic Analysis : Use ¹H/¹³C NMR to verify ring fusion and substituent positions. Compare chemical shifts with computational models (DFT) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. What stability considerations are critical for handling this compound?
- Methodological Answer :
- Storage : Store at 2–8°C in airtight, light-resistant containers. Avoid moisture to prevent hydrolysis of the dihydrochloride salt .
- Handling : Use inert atmospheres (N₂/Ar) during reactions to prevent oxidation. PPE (gloves, goggles) and fume hoods are mandatory due to acute toxicity risks (Category 4 oral/dermal) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., aryl groups, halides) using Suzuki-Miyaura coupling or nucleophilic substitution. Compare with pyrrolo-oxazole derivatives for bioactivity trends .
- Biological Assays : Test analogs against target receptors (e.g., kinase inhibition) using fluorescence polarization or SPR. Correlate activity with logP and steric parameters .
- Computational Modeling : Dock analogs into protein active sites (e.g., AutoDock Vina) to predict binding affinities .
Q. How to resolve contradictions in spectroscopic or bioactivity data?
- Methodological Answer :
- Data Triangulation : Cross-validate NMR assignments with COSY/NOESY and computational predictions. For bioactivity discrepancies, repeat assays with standardized protocols (e.g., fixed cell lines, controls) .
- Impurity Analysis : Use LC-MS to detect byproducts (e.g., dehalogenated intermediates) that may skew results .
Q. What advanced analytical methods optimize purity assessment?
- Methodological Answer :
- Chiral Separation : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC to isolate enantiomers .
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures to assess salt stability (dihydrochloride vs. free base) .
- Elemental Analysis : Verify Cl⁻ content via ion chromatography to confirm stoichiometry .
Safety and Compliance
- Toxicity : Classified as acute toxicity (Category 4 for oral/dermal/inhalation). Immediate first aid includes rinsing eyes (15 mins) and seeking medical attention for ingestion .
- Waste Disposal : Neutralize with sodium bicarbonate before incineration to avoid halogenated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
